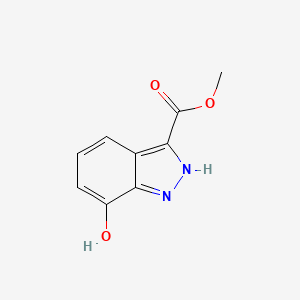

Methyl 7-hydroxy-1H-indazole-3-carboxylate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 7-hydroxy-2H-indazole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O3/c1-14-9(13)8-5-3-2-4-6(12)7(5)10-11-8/h2-4,12H,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFUDNTBATXTTTC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C2C=CC=C(C2=NN1)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic Characterization of Methyl 7 Hydroxy 1h Indazole 3 Carboxylate and Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in organic chemistry. Through the analysis of one-dimensional and two-dimensional spectra, it is possible to map the complete atomic connectivity and even probe the spatial arrangement of atoms.

One-Dimensional (1D) NMR Techniques (¹H, ¹³C, ¹⁵N)

One-dimensional NMR provides fundamental information about the chemical environment of magnetically active nuclei. For Methyl 7-hydroxy-1H-indazole-3-carboxylate, ¹H, ¹³C, and ¹⁵N NMR are particularly informative.

¹H NMR Spectroscopy: The proton NMR spectrum reveals the number of distinct proton environments and their neighboring protons. For the analogous compound, Methyl 1H-indazole-3-carboxylate, the aromatic protons typically appear in the range of δ 7.30-8.10 ppm chemicalbook.com. The introduction of a hydroxyl group at the C7 position on the benzene (B151609) ring of the indazole core would significantly alter the spectrum. The proton at C7 would be absent, and the remaining aromatic protons (H4, H5, and H6) would show a different splitting pattern and chemical shifts due to the electronic effects of the -OH group. The N-H proton of the indazole ring is expected to appear as a broad singlet at a downfield chemical shift (often >13 ppm in DMSO-d₆), while the methyl ester protons (-OCH₃) would be a sharp singlet around δ 3.9 ppm chemicalbook.com. The phenolic -OH proton signal can vary in position and may be broad, depending on the solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For indazole derivatives, the carbonyl carbon of the ester group is typically observed in the δ 160-167 ppm region researchgate.net. The aromatic and heterocyclic carbons of the indazole ring resonate between δ 110-145 ppm nih.govnih.gov. The carbon atom bearing the hydroxyl group (C7) would be shifted significantly downfield compared to the unsubstituted analog. The methyl ester carbon (-OCH₃) signal is expected around δ 51-52 ppm.

¹⁵N NMR Spectroscopy: ¹⁵N NMR is a powerful tool for distinguishing between N1 and N2 substituted indazole isomers and studying tautomerism nih.gov. The chemical shifts of the nitrogen atoms in the pyrazole (B372694) ring are highly sensitive to their chemical environment and the position of substitution or protonation nih.gov. For a 1H-indazole, the two nitrogen atoms (N1 and N2) will have distinct chemical shifts, which differ significantly from those in the 2H-tautomer.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound in DMSO-d₆.

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| N1-H | >13.0 (broad s) | - |

| C3 | - | ~143 |

| C4 | ~7.8 (d) | ~122 |

| C5 | ~7.0 (t) | ~115 |

| C6 | ~6.8 (d) | ~125 |

| C7 | - | ~150 |

| C7a | - | ~140 |

| C3a | - | ~120 |

| C=O | - | ~163 |

| OCH₃ | ~3.9 (s) | ~52 |

| C7-OH | Variable (broad s) | - |

Note: These are predicted values based on data from analogous compounds such as Methyl 1H-indazole-3-carboxylate and other substituted indazoles chemicalbook.comnih.gov. Actual experimental values may vary.

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

2D NMR experiments are essential for assembling the complete molecular structure by revealing correlations between nuclei. ceon.rs

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. For this compound, COSY would show correlations between the neighboring aromatic protons H4, H5, and H6, helping to confirm their sequential arrangement on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon atoms with their attached protons. This allows for the unambiguous assignment of each protonated carbon in the ¹³C spectrum. For instance, it would show a cross-peak between the methyl proton signal (~3.9 ppm) and the methyl carbon signal (~52 ppm).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over two or three bonds. This is crucial for piecing together the molecular skeleton and positioning substituents. Key HMBC correlations would include those from the methyl protons (-OCH₃) to the carbonyl carbon (C=O) and from the aromatic protons (e.g., H6) to carbons C7a and C4, confirming the connectivity of the bicyclic ring system.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique shows correlations between protons that are close in space, regardless of whether they are bonded. It is particularly useful for determining stereochemistry and the conformation of molecules. For a planar molecule like this indazole, NOESY can help confirm substituent placement by showing spatial proximity between, for example, the N-H proton and the H7 proton in an unsubstituted indazole.

Application of Solid-State NMR (CPMAS) in Characterizing Indazole Tautomerism and Polymorphism

Indazoles can exist in different tautomeric forms, primarily the 1H- and 2H-tautomers, where the proton is on N1 or N2, respectively. researchgate.net In solution, there can be rapid exchange between these forms, leading to averaged NMR signals. Solid-state NMR (ssNMR), particularly using Cross-Polarization Magic-Angle Spinning (CPMAS), is a powerful technique to study these phenomena as it analyzes molecules in a static, crystalline state. nih.govnih.gov

By using ¹³C or ¹⁵N CPMAS NMR, it is possible to observe distinct signals for each carbon or nitrogen in a specific, non-exchanging tautomer present in the crystal lattice. This allows for the definitive identification of the dominant tautomer in the solid state. nih.gov Furthermore, ssNMR is highly sensitive to the local environment of the nuclei, making it an excellent tool for identifying and characterizing different polymorphic forms of a compound, as different crystal packing arrangements will result in distinct NMR spectra. rsc.orgnih.govrsc.org

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would be expected to show several characteristic absorption bands. The presence of a broad band in the region of 3200-3600 cm⁻¹ would indicate the O-H stretching vibration of the hydroxyl group. The N-H stretch of the indazole ring typically appears as a sharp to medium band around 3100-3300 cm⁻¹ nih.gov. The C=O stretching of the ester functional group is expected to produce a strong, sharp absorption band in the range of 1700-1730 cm⁻¹ d-nb.infoscielo.br. Aromatic C=C and C-H stretching vibrations would be observed around 1450-1600 cm⁻¹ and 3000-3100 cm⁻¹, respectively d-nb.info.

Table 2: Characteristic IR Absorption Frequencies for this compound.

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |

| Phenolic O-H | Stretch | 3200-3600 | Broad, Medium-Strong |

| Indazole N-H | Stretch | 3100-3300 | Medium |

| Aromatic C-H | Stretch | 3000-3100 | Medium-Weak |

| Ester C=O | Stretch | 1700-1730 | Strong |

| Aromatic C=C | Stretch | 1450-1600 | Medium |

| C-O | Stretch | 1200-1300 | Strong |

Note: Frequencies are based on typical values for the listed functional groups in similar molecular contexts nih.govd-nb.infoscielo.br.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, often to within a few parts per million (ppm). This precision allows for the determination of the elemental composition of the parent molecule and its fragments. For this compound (C₉H₈N₂O₃), the calculated exact mass of the neutral molecule is 192.0535 g/mol . HRMS would be used to confirm this elemental formula by measuring the m/z of the molecular ion ([M]⁺ or [M+H]⁺). For example, the expected m/z for the protonated molecule [M+H]⁺ would be 193.0608. The fragmentation pattern observed in the MS/MS spectrum can provide further structural confirmation. Common fragmentation pathways for indazole-3-carboxylates may include the loss of the methoxy (B1213986) group (-OCH₃) or the entire methyl carboxylate moiety (-COOCH₃), as well as cleavages of the indazole ring system. d-nb.infonih.gov

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry is a powerful analytical method for separating and identifying volatile and thermally stable compounds. In the analysis of indazole derivatives, GC-MS provides critical information on the molecular weight and fragmentation patterns, which aids in structural elucidation.

Methodology and Expected Findings:

For a compound like this compound, analysis by GC-MS would typically involve vaporization of the sample, followed by separation on a capillary column. The separated compound then enters the mass spectrometer, where it is ionized, commonly by electron impact (EI). This high-energy ionization process induces fragmentation of the molecule.

The resulting mass spectrum is a fingerprint of the compound, showing a molecular ion peak (M+) corresponding to the intact molecule's mass, along with a series of fragment ion peaks. For this compound (C₉H₈N₂O₃), the expected molecular weight is approximately 192.17 g/mol . The mass spectrum would be expected to show a molecular ion peak at m/z 192.

Key fragmentation pathways for indazole esters often involve the loss of the ester group. Expected fragments for this compound would include ions corresponding to the loss of a methoxy group (-OCH₃, m/z 31) or the entire carbomethoxy group (-COOCH₃, m/z 59). The stability of the indazole ring means that fragments related to this core structure would also be prominent. While specific experimental data for this exact compound is not detailed in the literature, analysis of related indazole structures supports these fragmentation predictions.

Table 1: Predicted GC-MS Fragmentation Data for this compound

| m/z (Daltons) | Proposed Ion Identity | Fragment Lost |

| 192 | Molecular Ion [M]⁺ | - |

| 161 | [M - OCH₃]⁺ | Methoxy Radical |

| 133 | [M - COOCH₃]⁺ | Carbomethoxy Radical |

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry is a highly sensitive technique used for separating, identifying, and quantifying compounds in a mixture. It is particularly well-suited for molecules that are not sufficiently volatile or stable for GC-MS, a common characteristic of functionalized heterocyclic compounds.

Methodology and Expected Findings:

In an LC-MS analysis, this compound would first be separated from any impurities or related compounds using a high-performance liquid chromatography (HPLC) system, typically with a reversed-phase column. The separated analyte then flows into the mass spectrometer. Softer ionization techniques, such as electrospray ionization (ESI), are commonly employed, which minimizes fragmentation and typically results in the observation of a protonated molecular ion [M+H]⁺.

For this compound, with a molecular weight of 192.17, ESI-MS in positive ion mode would be expected to yield a prominent ion at m/z 193.18 [M+H]⁺. Tandem mass spectrometry (MS/MS) can be used to further confirm the structure by inducing fragmentation of this parent ion and analyzing the resulting daughter ions, providing a higher degree of confidence in the identification. LC-MS is a cornerstone technique for the analysis of indazole derivatives in various research contexts.

Table 2: Expected LC-MS Data for this compound

| Parameter | Expected Value | Ionization Mode |

| Molecular Formula | C₉H₈N₂O₃ | - |

| Molecular Weight | 192.17 | - |

| [M+H]⁺ Ion | 193.18 | Positive ESI |

| [M-H]⁻ Ion | 191.16 | Negative ESI |

Elemental Analysis (CHNS) for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and sulfur in a sample. researchgate.net It serves as a crucial quality control step to verify the empirical formula of a newly synthesized compound and to assess its purity. wikipedia.org The most common method is combustion analysis, where the sample is burned in an excess of oxygen, and the resulting gases (CO₂, H₂O, N₂) are quantitatively measured. researchgate.netmeasurlabs.com

Methodology and Findings:

For a pure sample of this compound with the molecular formula C₉H₈N₂O₃, the theoretical elemental composition can be calculated precisely. An experimental analysis of a synthesized batch should yield results that are in close agreement with these theoretical values. Generally, a deviation of ±0.4% is considered acceptable for confirming the purity and assigned molecular formula of a compound. nih.gov

Table 3: Elemental Composition of this compound

| Element | Molecular Formula | Theoretical Mass % |

| Carbon (C) | C₉H₈N₂O₃ | 56.25% |

| Hydrogen (H) | C₉H₈N₂O₃ | 4.20% |

| Nitrogen (N) | C₉H₈N₂O₃ | 14.58% |

| Oxygen (O) | C₉H₈N₂O₃ | 25.00% |

Computational and Theoretical Investigations of Methyl 7 Hydroxy 1h Indazole 3 Carboxylate and Indazole Derivatives

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for the study of molecular systems. scispace.comnih.gov DFT methods are used to determine the electronic structure of molecules, from which a wide array of properties can be derived. researchgate.netmdpi.com

Geometric optimization is a fundamental computational step to determine the most stable three-dimensional structure of a molecule, corresponding to a minimum on the potential energy surface. For Methyl 7-hydroxy-1H-indazole-3-carboxylate, DFT calculations, for instance using the B3LYP functional with a 6-311++G(d,p) basis set, would be employed to find its lowest energy conformation. researchgate.net This process refines the bond lengths, bond angles, and dihedral angles of an initial structure until the forces on each atom are negligible. acs.org

The optimized geometry provides the foundation for analyzing the electronic structure. Key parameters such as bond lengths and angles offer insights into the molecule's steric and electronic environment. For instance, the C-N and N-N bond lengths within the indazole ring can confirm its aromatic character, while the planarity of the bicyclic system can be assessed.

Table 1: Hypothetical Optimized Geometric Parameters for this compound (Calculated at B3LYP/6-311++G(d,p) level)

| Parameter | Bond/Angle | Value (Å / Degrees) |

|---|---|---|

| Bond Length | C3-C3a | 1.41 Å |

| Bond Length | C3a-N2 | 1.38 Å |

| Bond Length | N1-N2 | 1.35 Å |

| Bond Length | N1-C7a | 1.39 Å |

| Bond Length | C7-O(H) | 1.36 Å |

| Bond Length | C3-C(O)O | 1.48 Å |

| Bond Angle | N1-N2-C3a | 108.5° |

| Bond Angle | N2-C3a-C3 | 110.0° |

| Bond Angle | C7a-C7-C(OH) | 121.0° |

Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool for predicting the reactivity of molecules. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy (ELUMO) relates to its ability to accept electrons (electrophilicity). researchgate.net

The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter for determining molecular stability. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.govnih.gov Conversely, a small gap indicates a molecule that is more reactive and polarizable. researchgate.net For drug design, a moderate gap is often desirable, indicating sufficient stability to travel to a target site but enough reactivity to interact with it. researchgate.net FMO analysis can pinpoint the regions of the molecule where these orbitals are localized, identifying likely sites for electrophilic or nucleophilic attack.

Table 2: Hypothetical FMO Properties for this compound

| Parameter | Value (eV) | Implication |

|---|---|---|

| EHOMO | -6.25 eV | Electron-donating capability, localized on the indazole ring and hydroxyl group. |

| ELUMO | -1.80 eV | Electron-accepting capability, localized on the carboxylate group and pyrazole (B372694) part of the ring. |

The Molecular Electrostatic Potential (ESP) surface provides a visual representation of the charge distribution around a molecule. It is mapped onto the electron density surface, with colors indicating different potential values. Typically, red regions signify negative electrostatic potential (electron-rich areas, prone to electrophilic attack), while blue regions indicate positive electrostatic potential (electron-poor areas, prone to nucleophilic attack). Green and yellow areas represent intermediate, near-neutral potentials.

For this compound, an ESP analysis would likely reveal a high negative potential around the oxygen atoms of the hydroxyl and carboxylate groups, as well as the pyridine-type nitrogen (N2) of the indazole ring. researchgate.net These sites are the most probable locations for hydrogen bonding and interactions with electrophiles. acs.org Conversely, the hydrogen atom of the hydroxyl group and the N-H proton would appear as regions of high positive potential, making them susceptible to interaction with nucleophiles.

Natural Bond Orbital (NBO) analysis transforms the calculated wave function into a representation that aligns with the familiar Lewis structure concepts of localized bonds and lone pairs. nih.gov This method provides detailed information about charge distribution, bond types (sigma, pi), and the stabilizing effects of electron delocalization (hyperconjugation).

NBO analysis yields natural atomic charges, which can offer a more chemically intuitive picture of charge distribution than other methods like Mulliken population analysis. It also quantifies the interaction energy between filled (donor) and empty (acceptor) orbitals. Strong interactions between a filled bonding orbital (or lone pair) and an empty anti-bonding orbital (σ* or π*) indicate significant electronic delocalization, which contributes to the molecule's stability. For this compound, NBO analysis could quantify the delocalization within the aromatic system and the electron-withdrawing effect of the carboxylate group. malayajournal.org

Table 3: Hypothetical NBO Charges on Key Atoms of this compound

| Atom | NBO Charge (e) |

|---|---|

| N1 (pyrrolic) | -0.450 |

| N2 (pyridinic) | -0.280 |

| O (hydroxyl) | -0.710 |

| H (hydroxyl) | +0.480 |

| C3 (carboxylate attached) | +0.350 |

Indazole and its derivatives can exist in different tautomeric forms, primarily the 1H- and 2H-tautomers, which differ in the position of the proton on the nitrogen atoms of the pyrazole ring. mdpi.comnih.gov The relative stability of these tautomers can significantly impact the molecule's biological activity and interaction with receptors. nih.gov Additionally, the presence of the hydroxyl group on the benzene (B151609) ring introduces the possibility of keto-enol tautomerism, although the aromatic enol form is generally much more stable. researchgate.net

DFT calculations can accurately predict the relative energies of these tautomers in both the gas phase and in different solvents (using models like the Polarizable Continuum Model, PCM). For this compound, it is expected that the 1H-tautomer would be more stable than the 2H-tautomer, a common finding for many indazole derivatives. nih.govmdpi.com Conformational analysis would also explore the rotation around the C3-C(O)O bond to find the most stable orientation of the methyl carboxylate group.

Table 4: Hypothetical Relative Energies of Tautomers of this compound

| Tautomer | Relative Energy (Gas Phase, kcal/mol) | Relative Energy (Water, PCM, kcal/mol) |

|---|---|---|

| 1H-Tautomer | 0.00 (Reference) | 0.00 (Reference) |

Molecular Modeling and Docking Simulations

Molecular modeling and docking are powerful computational techniques used in drug discovery to predict how a small molecule (ligand) binds to a macromolecular target, typically a protein or enzyme. nih.govmdpi.com This process helps in understanding the mechanism of action and can guide the design of more potent and selective inhibitors. nih.gov

The process begins with obtaining the 3D structures of both the ligand (this compound, optimized via DFT) and the target protein (often from a database like the Protein Data Bank). The docking simulation then explores numerous possible binding poses of the ligand within the active site of the protein, scoring each pose based on a function that estimates the binding affinity (e.g., in kcal/mol). mdpi.com

A hypothetical docking study of this compound against a target kinase, for example, would likely show key interactions. The hydroxyl group and the indazole nitrogens could act as hydrogen bond donors and acceptors with amino acid residues in the active site, such as aspartate or glutamate (B1630785). nih.gov The aromatic rings could form π-π stacking or hydrophobic interactions with residues like phenylalanine or tyrosine. The results of such a simulation would provide a binding score and a detailed 3D model of the ligand-protein complex, highlighting the specific intermolecular forces that stabilize the interaction. acs.org

Table 5: Hypothetical Molecular Docking Results for this compound against a Protein Kinase

| Parameter | Result |

|---|---|

| Binding Affinity (Score) | -8.5 kcal/mol |

| Key Interacting Residues | ASP 145 (H-bond with 7-OH), GLU 98 (H-bond with N1-H), LYS 45 (H-bond with C=O), PHE 144 (π-π stacking) |

Ligand-Target Interaction Profiling and Binding Site Analysis

Understanding how a ligand interacts with its biological target is fundamental to drug design. Computational docking and binding site analysis are used to predict and analyze these interactions for indazole derivatives, identifying key amino acid residues that are crucial for binding.

Indazole derivatives have been identified as potent inhibitors of several key protein targets implicated in various diseases. For instance, they show significant inhibitory activity against Hypoxia-inducible factor-1α (HIF-1α), a crucial transcription factor in tumor metastasis. nih.gov Molecular docking studies have revealed that these compounds interact with key residues within the HIF-1α active site. nih.gov Similarly, certain 3-amino-1H-indazoles are known inhibitors of glycogen (B147801) synthase kinase 3β (GSK3β), a key enzyme in several signaling pathways. Docking studies indicate that the most active of these compounds typically form three hydrogen bonds with residues in the hinge region of GSK3β. nih.gov

Another significant target for indazole derivatives is the Vascular Endothelial Growth-Factor Receptor 2 (VEGFR2), a key receptor in angiogenesis, the formation of new blood vessels, which is critical for tumor growth. nih.gov Analysis of the VEGFR2 binding pocket has shown that indazole derivatives can be stabilized through a network of interactions, including hydrogen bonds and π-stacking, with amino acids such as Ala866, Lys868, Glu885, Thr916, Glu917, and Phe918. nih.gov Furthermore, computational studies have explored the interactions of 1H-indazole derivatives with the binding site of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. mdpi.comresearchgate.net

Prediction of Binding Energies and Modes of Interaction

Beyond identifying binding sites, computational methods can quantify the strength of ligand-target interactions by predicting binding energies. These predictions are crucial for ranking potential drug candidates and understanding the nature of the binding forces.

For indazole derivatives targeting VEGFR2, theoretical computations have been used to calculate the total interaction energies (TIE). nih.gov These calculations often break down the energy into its constituent parts—electrostatics, exchange, induction, and dispersion—to provide a detailed picture of the interaction forces. For example, the interaction energy between one indazole derivative and Glu855 was calculated to be -1.660 kcal/mol. nih.gov

In another study, molecular docking was used to evaluate the effectiveness of novel 3-carboxamide indazole derivatives against a protein target associated with renal cancer (PDB ID: 6FEW). nih.gov The binding energies of the ligand-receptor complexes were calculated to rank the compounds, with the most potent derivatives exhibiting the lowest binding energies. nih.gov These studies typically reveal that binding is mediated by a combination of hydrogen bonds, hydrophobic interactions, and π–π stacking between the indazole core and aromatic residues in the binding pocket. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Indazole Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. These models are powerful predictive tools in drug design.

Both 2D and 3D-QSAR studies have been extensively applied to indazole derivatives. For example, 3D-QSAR studies, using methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been performed on indazole derivatives as HIF-1α inhibitors. nih.govtandfonline.com These models correlate the inhibitory potency of the compounds with their steric and electrostatic fields, generating 3D contour maps that highlight which regions of the molecule should be modified to enhance activity. nih.govtandfonline.com

Similarly, 3D-QSAR models have been developed for 3-amino-1H-indazoles as GSK3β inhibitors, yielding models with adequate predictive ability for the IC₅₀ values of the compounds. nih.gov QSAR studies on other classes of indazole derivatives have revealed the importance of specific substituents for activity; for example, a study on hexahydro indazole derivatives as anti-inflammatory agents showed that hydroxyl and methoxy (B1213986) groups on the diarylcyclopentene moiety were crucial for improving activity. researchgate.net These QSAR models provide a structural framework that can be used to design new, more potent indazole-based compounds. nih.govresearchgate.net

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Stability

While docking provides a static snapshot of ligand binding, Molecular Dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. This technique is used to assess the stability of the ligand-protein complex and explore the conformational flexibility of the ligand in its binding site.

MD simulations have been employed to study indazole derivatives in complex with their targets. For instance, an MD simulation of the most potent indazole derivative targeting HIF-1α demonstrated that the compound remained quite stable within the active site of the protein over the course of the simulation. nih.gov This stability is a key indicator of good binding affinity.

Similarly, MD simulations have been used to analyze the interactions of dimeric indazoles within the VEGFR2 kinase pocket, confirming that the binding poses predicted by docking are stable and maintained by key interactions. nih.gov In another study, MD simulations of indazole derivatives as inhibitors of bacterial glutamate racemase were run for a 10-nanosecond timeframe to study the dynamics and stability of the ligand-enzyme complex. researchgate.net These simulations provide crucial information on how the ligand settles into the binding pocket and the persistence of important interactions, which is vital for validating docking results and understanding the dynamic nature of molecular recognition.

Theoretical Calculations of Thermochemical Properties (e.g., Enthalpy of Formation)

Thermochemical properties, such as the enthalpy of formation, are fundamental characteristics of a molecule that relate to its stability. These properties can be determined experimentally through techniques like calorimetry or calculated theoretically using quantum chemical methods like Density Functional Theory (DFT).

The molar standard enthalpy of formation in both condensed and gas phases has been reported for several indazole compounds, including indazole itself and 1H-indazole-3-carboxylic acid. researchgate.net These values were obtained through experimental measurements using isoperibolic calorimetry and thermogravimetry, and the gas-phase values were compared with results from DFT calculations. researchgate.net Such studies allow for an energetic and structural analysis of the influence of different functional groups, like the carboxyl and acetate (B1210297) groups, on the indazole scaffold. researchgate.net

Theoretical calculations have also been used to determine the relative stability of the different tautomeric forms of indazole. chemicalbook.comnih.gov It has been shown that the 1H-indazole tautomer is energetically more stable than the 2H-indazole form by approximately 2.3-3.6 kcal/mol, depending on the computational method used. chemicalbook.comnih.gov These theoretical calculations are essential for understanding the intrinsic stability and reactivity of indazole derivatives.

Mentioned Compounds

Reactivity and Mechanistic Studies Pertaining to Methyl 7 Hydroxy 1h Indazole 3 Carboxylate

Reaction Pathways and Intermediate Characterization (e.g., Diazonium Salts)

The synthesis of the indazole core, including derivatives like Methyl 7-hydroxy-1H-indazole-3-carboxylate, often proceeds through reaction pathways involving diazonium salt intermediates. acs.orgnih.gov A prevalent method involves the diazotization of suitably substituted anilines, such as derivatives of anthranilic acid or o-aminobenzamides, followed by an intramolecular cyclization. chemicalbook.comsioc-journal.cn

A general route begins with a substituted o-toluidine (B26562) or a related compound which is treated with a diazotizing agent like sodium nitrite (B80452) in an acidic medium (e.g., acetic acid or hydrochloric acid) at low temperatures. chemicalbook.com This process converts the primary amino group into a diazonium salt. This intermediate is typically unstable and undergoes in-situ cyclization. For the synthesis of 3-carboxy-substituted indazoles, a common precursor is isatin, which can be ring-opened to an aminophenylglyoxylic acid, followed by diazotization and reductive cyclization. chemicalbook.com

More recent strategies have reported a donor/acceptor diazo activation approach where aryl diazonium salts react with diazo compounds under metal-free conditions. nih.govresearchgate.net This reaction proceeds through a key diazenium (B1233697) intermediate, which then undergoes intramolecular electrophilic cyclization to form the indazole ring in good to excellent yields. acs.orgnih.govnih.gov This pathway offers a practical, catalyst-free method for creating 3-ester-functionalized indazoles. researchgate.net Preliminary mechanistic studies suggest that the formation of the diazonium salt is a crucial step in these transformations. sioc-journal.cn

The synthesis of this compound would thus likely start from a precursor such as methyl 2-amino-3-hydroxy-phenylacetate or a related aminobenzamide. The amino group would be converted to a diazonium salt, which then cyclizes to form the stable 1H-indazole ring system.

Tautomerism and Isomerization Phenomena within the Indazole System

Indazole and its derivatives are known to exist in different tautomeric forms due to the mobility of the proton on the nitrogen atoms of the pyrazole (B372694) ring. austinpublishinggroup.com The three possible isomers are 1H-indazole, 2H-indazole, and the less common 3H-indazole. chemicalbook.comcaribjscitech.com Extensive theoretical and experimental studies have established that the 1H-indazole tautomer is the most thermodynamically stable form. nih.govresearchgate.net The energy difference between the 1H- and 2H-tautomers is significant, with the 1H form being more stable by approximately 2.3 kcal/mol (9.63 kJ/mol). austinpublishinggroup.comresearchgate.net

Table 1: Relative Stabilities of Indazole Tautomers

| Tautomer | Relative Stability (kJ/mol) | Note |

| 1H-Indazole | 0.0 | Most stable, benzenoid form |

| 2H-Indazole | 13.9 - 15.9 | Less stable, quinonoid form researchgate.netnih.gov |

| 3H-Indazole | 86.1 | Unstable, rapidly converts to 1H-indazole researchgate.net |

This interactive table summarizes the relative energy differences between the main tautomers of the parent indazole system.

In the case of this compound, the 7-hydroxy group can influence the tautomeric equilibrium. It may participate in intramolecular hydrogen bonding with the N1 or N2 nitrogen atoms, potentially stabilizing one tautomer over the other. Studies on similar systems, such as 7-hydroxyquinolines, have shown that such hydroxyl groups are crucial in proton transfer processes. nih.gov

While the 1H-tautomer is predominant in the ground state, isomerization can be induced. Photochemical strategies have been shown to convert 1H-indazoles into benzimidazoles, a transformation that proceeds through an excited-state tautomerization to the 2H-isomer, followed by photochemical rearrangement. nih.gov This indicates that the tautomeric balance can be shifted under specific energetic conditions.

Influence of Substituents (e.g., Hydroxyl Group at C7) on Indazole Reactivity and Regioselectivity

The substituents on the indazole ring play a critical role in directing its reactivity and regioselectivity, particularly in reactions like N-alkylation. The presence of two reactive nitrogen atoms (N1 and N2) means that alkylation can lead to a mixture of N1 and N2 isomers. nih.gov The outcome is heavily influenced by the electronic nature and position of the substituents on the benzene (B151609) ring.

Studies on the N-alkylation of substituted indazoles have shown that electron-withdrawing groups at the C7 position, such as nitro (NO₂) or methyl carboxylate (CO₂Me), confer excellent N2 regioselectivity (≥96%). beilstein-journals.orgd-nb.info This is attributed to the electronic pull of the substituent, which alters the nucleophilicity of the nearby nitrogen atoms.

Conversely, the hydroxyl group at C7 in this compound is generally considered an electron-donating group through resonance. This would be expected to influence the N1/N2 selectivity differently than electron-withdrawing groups. Furthermore, mechanistic studies on related molecules suggest that chelation can be a powerful directing force. nih.govbeilstein-journals.org For indazoles with substituents at the C3 and C7 positions that can act as Lewis bases (like the carbonyl oxygen of the ester and the hydroxyl oxygen), a chelating mechanism with the cation of the base (e.g., Cs⁺, Na⁺) can occur. This coordination can lock the conformation and direct the incoming electrophile to a specific nitrogen atom, thereby controlling the regioselectivity. nih.govbeilstein-journals.org For instance, chelation involving the C7-substituent and the N1-position could favor N2-alkylation, whereas chelation involving the C3-ester and the N2-position could favor N1-alkylation. nih.govbeilstein-journals.org

Table 2: Observed Regioselectivity in N-Alkylation of C7-Substituted Indazoles

| C7-Substituent | Observed Major Product | Reference |

| -NO₂ | N2-isomer (≥96% selectivity) | beilstein-journals.orgd-nb.info |

| -CO₂Me | N2-isomer (≥96% selectivity) | beilstein-journals.orgd-nb.info |

| -OH | Dependent on conditions (Chelation effects) | Inferred from nih.govbeilstein-journals.org |

This interactive table illustrates the directing effect of different C7 substituents on the regioselectivity of N-alkylation reactions.

Hydrolysis and Transesterification Reactions of the Carboxylate Moiety

The methyl carboxylate group at the C3 position is a key functional handle that can undergo various transformations. The most common of these are hydrolysis and transesterification.

Hydrolysis: Basic hydrolysis of the methyl ester of indazole derivatives is a standard procedure to obtain the corresponding carboxylic acid. nih.gov The reaction is typically carried out using an aqueous base like sodium hydroxide (B78521) or potassium hydroxide, followed by acidification to protonate the resulting carboxylate salt. nih.govgoogle.com This conversion of this compound to 7-hydroxy-1H-indazole-3-carboxylic acid is a crucial step in the synthesis of more complex molecules where the carboxylic acid is required for amide bond formation or other coupling reactions. diva-portal.org

Transesterification: The methyl ester can also be converted to other esters via transesterification. This reaction involves heating the methyl ester in an excess of another alcohol, often in the presence of an acid or base catalyst. More sophisticated and milder methods have also been explored. For example, studies on related indazole-3-carboxamide synthetic cannabinoids have demonstrated that the ester moiety is susceptible to carboxylesterase-mediated transesterification in the presence of alcohols like ethanol. nih.gov This enzymatic reaction was found to be dependent on both incubation time and the concentration of the alcohol, suggesting that similar biotransformations or enzyme-catalyzed syntheses could be possible for this compound. nih.gov

Reaction Kinetics and Thermodynamic Considerations in Indazole Derivative Transformations

The kinetics and thermodynamics of reactions involving indazole derivatives are fundamental to understanding product distributions and reaction feasibility.

Thermodynamics: As discussed in section 5.2, the tautomeric equilibrium of the indazole ring is a key thermodynamic consideration. The 1H-tautomer is thermodynamically favored over the 2H-tautomer by a significant margin (approximately 14-16 kJ/mol). researchgate.netnih.gov This energy difference ensures that under thermal equilibrium, the 1H-isomer, such as this compound, is the predominant species. The relative stability of N1- and N2-alkylated products is also a critical factor. In many cases, the N1-substituted indazole is the thermodynamically more stable product, and under certain conditions, an initially formed N2-isomer can rearrange to the N1-isomer to reach thermodynamic equilibrium. d-nb.info

Reaction Kinetics: Specific kinetic data, such as rate constants and activation energies for transformations of this compound, are not extensively reported in the literature. However, kinetic principles can be inferred from studies on related systems. For instance, kinetic analysis of the nitration of the parent indazole revealed that the reaction proceeds through its conjugate acid, and the rate profile is highly dependent on the acidity of the medium. rsc.org

Computational chemistry, particularly Density Functional Theory (DFT), has become a vital tool for probing reaction mechanisms and energetics where experimental data is scarce. nih.govresearchgate.net DFT calculations can be used to model transition states and determine activation barriers for various processes. For example, the photochemical tautomerization of 1H-indazole to its 2H-form was computationally shown to have a proton transfer barrier of 9.5 kcal/mol in the excited state, providing insight into the kinetics of this specific isomerization process. nih.gov Similar computational studies could elucidate the kinetic barriers for hydrolysis, transesterification, and regioselective N-alkylation of this compound, helping to rationalize and predict reaction outcomes.

Advanced Research Applications and Structure Activity Relationship Studies of Indazole 3 Carboxylate Derivatives

Indazole-3-carboxylates as Synthons and Building Blocks in Complex Heterocyclic Synthesis

Indazole-3-carboxylates, including "Methyl 7-hydroxy-1H-indazole-3-carboxylate," are recognized as privileged heterocyclic compounds that serve as crucial synthons and building blocks in the assembly of more complex heterocyclic systems. nih.gov Their versatile nature stems from the presence of a modifiable ester group, which allows for further functionalization into a variety of other useful chemical entities. nih.gov For instance, the ester handle can be converted into functionalities such as hydrogen, bromine, 1,2,4-oxadiazoles, and alcohols. nih.gov This adaptability makes them valuable starting materials for constructing pharmacologically important molecules.

The synthesis of the indazole nucleus itself can be achieved through various methods, including the cyclization of 2-alkylphenyldiazonium compounds or reactions involving hydrazines with arenes or cyclohexanones. thieme-connect.de A notable approach involves the synthesis of aryl-substituted E-α-hydrazone esters, which then undergo intramolecular cyclization to form the 1H-indazole core. nih.gov This method has been successfully applied to the synthesis of various biologically active compounds. nih.gov

The utility of indazole-3-carboxylates extends to their use in multi-component reactions and as precursors for creating diverse molecular scaffolds. For example, they have been employed in the synthesis of tricyclic pyridazino[1,2-a]indazolium scaffolds, which are found in alkaloids like nigellicine. nih.gov Furthermore, the indazole ring can be constructed from appropriately functionalized benzene (B151609) derivatives, upon which the pyrazole (B372694) ring is formed. researchgate.netmdpi.com This strategic approach allows for the incorporation of various substituents onto the benzene ring, leading to a wide array of indazole-3-carboxylate derivatives with tailored properties.

The strategic importance of indazole-3-carboxylates is underscored by their role in the synthesis of numerous approved drugs and clinical candidates. For instance, they are key intermediates in the synthesis of lonidamine, an anticancer agent, and gamendazole, a male contraceptive drug candidate. nih.gov The ability to regioselectively alkylate the indazole ring at the N1 or N2 position further enhances their synthetic utility, providing access to different isomers with distinct biological activities. beilstein-journals.org

Investigation of Indazole-3-carboxylate Derivatives as Modulators of Biological Targets (Academic Research Focus)

Structure-Based Design and Synthesis of Kinase Inhibitors (e.g., VEGFR2, TTK)

The indazole-3-carboxylate scaffold has emerged as a significant pharmacophore in the design and synthesis of kinase inhibitors, which are crucial in cancer therapy. researchgate.netresearchgate.net Researchers have focused on developing derivatives that target key kinases involved in tumor growth and proliferation, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and TTK protein kinase (also known as Mps1). researchgate.nettandfonline.com

The design of these inhibitors often involves a structure-based approach, utilizing the known three-dimensional structures of the target kinases to guide the synthesis of compounds with improved potency and selectivity. tandfonline.com For example, a series of 5-ethylsulfonyl-indazole-3-carbohydrazides were designed and synthesized as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and VEGFR-2. tandfonline.com This work considered the known anticancer properties of both indazole-based derivatives and N-acylhydrazones to create hybrid molecules with potentially enhanced activity. tandfonline.com The synthesis typically starts from a substituted indazole-3-carboxylic acid, which is then esterified and further modified to introduce the desired side chains. tandfonline.com

In the development of VEGFR-2 inhibitors, the indazole ring has been shown to facilitate favorable hydrophobic interactions within the kinase's binding pocket. tandfonline.com For instance, substituting the indazole ring in pazopanib-based derivatives led to compounds with enhanced efficacy against VEGFR-2. tandfonline.com One such compound demonstrated an IC₅₀ value of 12 nM, which was more potent than the parent drug, pazopanib (B1684535) (IC₅₀ = 30 nM). tandfonline.com

Similarly, indazole derivatives have been explored as inhibitors of TTK, a key regulator of the spindle assembly checkpoint. The design of these inhibitors often involves creating derivatives that can effectively occupy the ATP-binding pocket of the kinase. researchgate.net

The following table summarizes the activity of selected indazole-3-carboxylate derivatives against kinase targets:

| Compound/Derivative | Target Kinase | Activity (IC₅₀/GI₅₀) | Reference |

| Pazopanib-based indazole derivative | VEGFR-2 | 12 nM | tandfonline.com |

| 5-ethylsulfonyl-indazole-3-carbohydrazide derivatives (e.g., 7j, 7k, 7o) | EGFR/VEGFR-2 | GI₅₀: 25-30 nM (MCF-7 cells) | researchgate.nettandfonline.com |

| Indazole-based analog VIII | EGFR | IC₅₀: 0.07 µM | tandfonline.com |

Exploration of Mechanisms of Interaction with Biological Macromolecules and Receptors

The indazole-3-carboxylate scaffold and its derivatives interact with a variety of biological macromolecules, including enzymes and receptors, through a combination of specific molecular interactions. These interactions are fundamental to their biological activity and are a key focus of academic research.

Receptor Antagonism: Indazole-3-carboxamide derivatives have been identified as potent antagonists of the prostanoid EP4 receptor, a target for colorectal cancer immunotherapy. acs.org The carboxyl and amide groups of these derivatives form essential hydrogen bonds with amino acid residues such as Tyr80, Thr168, Arg316, and Ser319 within the receptor's binding pocket. acs.org The 2H-indazole regioisomer was found to be crucial for maintaining antagonist potency, with derivatives exhibiting low nanomolar IC₅₀ values. acs.org

Cannabinoid Receptor Modulation: The indazole-3-carboxylate core is also found in synthetic cannabinoid receptor agonists. researchgate.netbath.ac.uk The interaction of these compounds with cannabinoid receptors (CB1 and CB2) is a significant area of study. nih.govacs.org The specific substituents on the indazole ring and the ester group determine the affinity and efficacy of these compounds at the cannabinoid receptors. nih.gov

Other Interactions: The interaction of indazole derivatives with other biological targets has also been explored. For instance, certain derivatives have been investigated for their ability to inhibit p21-activated kinase 1 (PAK1), a target in cancer metastasis. researchgate.net Additionally, some indazole derivatives have shown activity as butyrylcholinesterase (BChE) inhibitors, with potential applications in Alzheimer's disease treatment. researchgate.net Molecular docking studies revealed that these compounds bind to BChE through a combination of hydrophobic and polar interactions. researchgate.net

The mechanism of interaction often involves a combination of hydrogen bonding, hydrophobic interactions, and sometimes non-covalent interactions like halogen bonds, which can stabilize the binding of the ligand to its target. wuxibiology.com Understanding these detailed molecular interactions is crucial for the rational design of more potent and selective therapeutic agents.

Computational Approaches in the Rational Design of Biologically Active Indazole Analogues

Computational methods play a pivotal role in the rational design and optimization of biologically active indazole-3-carboxylate analogues. tandfonline.comresearchgate.net These approaches provide valuable insights into ligand-target interactions, predict biological activity, and guide synthetic efforts, ultimately accelerating the drug discovery process. tandfonline.com

Molecular Docking: Molecular docking is a widely used computational technique to predict the binding mode and affinity of a small molecule within the active site of a biological target. tandfonline.comresearchgate.net For instance, docking studies have been employed to investigate the binding of novel indazole-based derivatives to the EGFR and VEGFR-2 kinase domains. tandfonline.com These studies help in understanding the key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the inhibitory activity. tandfonline.com Similarly, docking simulations have elucidated the binding of indazole derivatives to butyrylcholinesterase (BChE), revealing the importance of both hydrophobic and polar interactions. researchgate.net

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-receptor complex, allowing researchers to assess the stability of the binding mode over time. researchgate.net This technique has been used in conjunction with docking to study the interactions of indazole derivatives with EGFR and VEGFR-2, providing a more comprehensive understanding of the binding process. researchgate.net

Density Functional Theory (DFT) Computations: DFT is a quantum mechanical method used to study the electronic properties, reactivity, and vibrational frequencies of molecules. researchgate.netwuxibiology.comresearchgate.net DFT calculations have been instrumental in understanding the regioselectivity of N-alkylation of indazoles, a critical aspect in the synthesis of diverse derivatives. beilstein-journals.org By calculating the energies of different transition states, researchers can predict which nitrogen atom (N1 or N2) is more likely to be alkylated under specific reaction conditions. beilstein-journals.orgwuxibiology.com DFT has also been used to analyze the electronic properties and global reactivity indices of indazole-3-carboxylates, providing insights into their chemical behavior. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Studies: While not explicitly detailed for "this compound" in the provided context, QSAR is a common computational approach used to correlate the chemical structure of compounds with their biological activity. This method can be applied to a series of indazole derivatives to build predictive models for designing new analogues with enhanced potency.

The integration of these computational methods provides a powerful platform for the rational design of novel indazole-based compounds with desired biological activities, from kinase inhibitors to receptor modulators. tandfonline.com

Role of Indazole-3-carboxylates in Pre-Clinical Research Models for Specific Mechanisms

Indazole-3-carboxylate derivatives have been utilized in a variety of pre-clinical research models to investigate specific biological mechanisms and to evaluate their therapeutic potential. These studies are crucial for understanding the in vivo effects of these compounds and for their progression towards clinical applications.

One significant area of pre-clinical research involves the evaluation of indazole-based compounds as anticancer agents. For example, novel N-phenylindazole diarylureas have been synthesized and tested in vitro against several cancer cell lines, including murine metastatic breast cancer (4T1) and murine glioblastoma (GL261), demonstrating good potency with IC₅₀ values in the micromolar range. researchgate.net The lead compounds from these studies are often further evaluated in in vivo models, such as the Ehrlich ascites tumor (EAT) model, to assess their anti-tumor and anti-angiogenic effects. researchgate.net

In the context of neurological disorders, a zebrafish model of Dravet syndrome has been used to screen a library of synthetic cannabinoid compounds, including indazole-3-carboxylate derivatives, for anti-seizure activity. researchgate.net This high-throughput screening model allows for the rapid identification of compounds with potential therapeutic benefits for epilepsy.

Furthermore, the rewarding and reinforcing effects of synthetic cannabinoids, which include indazole-3-carboxylate derivatives, have been studied in animal models to assess their abuse liability. nih.gov Techniques such as intracranial self-stimulation (ICSS) are used to characterize the rewarding properties of these drugs. scribd.com These pre-clinical studies are essential for understanding the potential for abuse and for informing public health policies. nih.govscribd.com

The metabolic stability of indazole derivatives is also a key aspect of pre-clinical evaluation. In vitro studies using human liver microsomes (HLMs) are conducted to assess the metabolic fate of these compounds. acs.org For instance, certain 2H-indazole-3-carboxamide derivatives have shown desirable metabolic stability, which is a favorable characteristic for drug candidates. acs.org

The toxicological profile of these compounds is another critical area of pre-clinical investigation. The emergence of indole (B1671886) and indazole carboxylate synthetic cannabinoid receptor agonists on the illicit drug market has prompted toxicovigilance studies to document their associated clinical harms. researchgate.net These studies often involve the analysis of clinical samples from patients who have been exposed to these substances. researchgate.net

Development of Novel Chemical Probes and Tools Based on the Indazole-3-carboxylate Scaffold

The versatile chemical nature of the indazole-3-carboxylate scaffold makes it an excellent foundation for the development of novel chemical probes and tools for biological research. nih.govacs.org These probes are designed to selectively interact with specific biological targets, allowing for their visualization, quantification, and functional characterization in complex biological systems.

A significant application of the indazole-3-carboxylate scaffold is in the creation of fluorescent probes. nih.govacs.org By conjugating a fluorescent dye, such as nitrobenzoxadiazole (NBD) or tetramethylrhodamine (B1193902) (TAMRA), to an indazole-3-carboxylate derivative, researchers can create probes that bind to specific receptors and can be detected using fluorescence microscopy or other fluorescence-based techniques. nih.govacs.org

For example, indazole-based fluorescent probes have been developed to target cannabinoid receptors (CB1 and CB2). nih.govacs.org The design of these probes often involves a modular approach, where a known cannabinoid receptor ligand is modified to include a linker and a fluorescent reporter group. acs.org This strategy has led to the development of probes with high affinity and selectivity for their target receptors. nih.gov For instance, an indazole-based NBD probe was found to bind to the CB1 receptor, enabling its study in living cells. nih.govacs.org

These fluorescent probes are invaluable tools for:

Visualizing receptor localization and trafficking: They allow researchers to observe the distribution of receptors on the cell surface and to track their movement within the cell in response to various stimuli. acs.org

Target engagement studies: They can be used to confirm that a drug candidate is binding to its intended target in a cellular context. acs.org

Pharmacological characterization: They can be used in competitive binding assays to determine the affinity of unlabeled ligands for the target receptor.

Beyond fluorescent probes, the indazole-3-carboxylate scaffold can be used to develop other types of chemical tools, such as affinity-based probes for target identification or photoaffinity labels for covalently modifying a target protein. While not explicitly detailed for "this compound" in the provided context, the chemical tractability of the indazole ring and the carboxylate group makes it amenable to the incorporation of various functionalities required for these applications.

The development of such chemical probes and tools is crucial for advancing our understanding of the roles of various biological targets in health and disease, and for facilitating the discovery of new therapeutic agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.